molecular formula C10H10N2O4S B14323339 Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate CAS No. 106202-26-0

Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate

Cat. No.: B14323339
CAS No.: 106202-26-0
M. Wt: 254.26 g/mol
InChI Key: MLSMJJQDRDITHW-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate is a chemical compound characterized by the presence of a nitropyridine ring attached to an ethyl ester group through a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate typically involves the reaction of 3-nitropyridine-2-thiol with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the sulfanyl linkage. The reaction mixture is then heated to promote the coupling of the reactants, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate is unique due to the presence of both the nitropyridine and sulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

106202-26-0

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

ethyl 3-(3-nitropyridin-2-yl)sulfanylprop-2-enoate

InChI

InChI=1S/C10H10N2O4S/c1-2-16-9(13)5-7-17-10-8(12(14)15)4-3-6-11-10/h3-7H,2H2,1H3

InChI Key

MLSMJJQDRDITHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CSC1=C(C=CC=N1)[N+](=O)[O-]

Origin of Product

United States

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